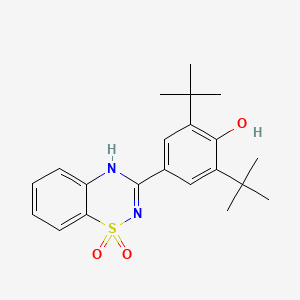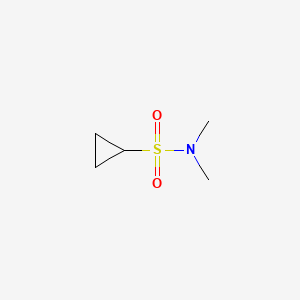![molecular formula C10H11N B582926 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-92-0](/img/structure/B582926.png)
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-butadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, is the Kröhnke pyridine synthesis. This method involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds under mild conditions . The reaction typically proceeds in glacial acetic acid or methanol, and can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, cationic half-sandwich rare-earth catalysts can be used for the efficient synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method is compatible with a wide range of pyridine and olefin substrates, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyridine: A compound with a fused pyrazole and pyridine ring.
Furopyridine: A compound with a fused furan and pyridine ring.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
144343-92-0 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.205 |
IUPAC-Name |
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)8-10-4-6-11-7-5-10/h3-8H,1H2,2H3/b9-8- |
InChI-Schlüssel |
QQVNSGRPKSVMPH-HJWRWDBZSA-N |
SMILES |
CC(=CC1=CC=NC=C1)C=C |
Synonyme |
Pyridine, 4-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![1-Azabicyclo[2.2.1]heptan-3-one,oxime(9CI)](/img/new.no-structure.jpg)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide](/img/structure/B582853.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)




![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
